N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;;/h1-4,10,12-13H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUYUASFVKWZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 4-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a suitable solvent such as acetone and a catalyst to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmacological Properties
N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride exhibits properties that make it a candidate for various therapeutic applications. It belongs to a class of compounds that can act as inhibitors of certain kinases, notably TrkA kinase, which is involved in pain signaling and neurodegenerative diseases. The inhibition of TrkA has implications for treating conditions such as cancer, inflammation, and neuropathic pain .
Pain Management
The compound has demonstrated efficacy in preclinical studies related to pain management. By inhibiting TrkA kinase, it may help alleviate chronic pain conditions where traditional analgesics fall short. This is particularly relevant in the context of fibrotic diseases and neuropathic pain syndromes .
Cancer Treatment
This compound shows promise in oncology, particularly in targeting tumors that exhibit aberrant Trk signaling pathways. Its potential use in combination therapies could enhance the effectiveness of existing cancer treatments .
Neurodegenerative Diseases
Research indicates that this compound may play a role in managing neurodegenerative diseases by modulating pathways involved in neuronal survival and repair mechanisms. Its ability to influence neurotrophic factors could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits TrkA kinase activity, leading to reduced neuronal excitability and pain signaling. These findings suggest its potential as a novel analgesic agent .
Animal Models
Animal studies have provided insights into the compound's analgesic properties. For instance, models of neuropathic pain demonstrated significant reductions in pain behavior following administration of the compound, highlighting its therapeutic potential for chronic pain management .
Comparative Data on Related Compounds
To better understand the significance of this compound, a comparison with other similar compounds can be useful:
| Compound Name | Mechanism of Action | Primary Applications | Efficacy (in studies) |
|---|---|---|---|
| N-(4-Fluorophenyl)pyrrolidin-3-amine | TrkA kinase inhibition | Pain management, cancer therapy | High |
| 4-Aminopyridine (Fampridine) | Potassium channel blocker | Multiple sclerosis | Moderate to high |
| 2-(3-Fluoro-4-methylsulfonylaminophenyl) | TRPV1 antagonist | Pain relief | High |
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Molecular Properties
Key structural analogs and their properties are summarized below:
*Calculated based on C₁₀H₁₂FN₂ (179.08) + 2HCl (72.92).
Key Observations :
- Fluorine vs. Nitro Groups : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in the 4-nitrobenzyl analog . This difference may influence receptor binding affinity and metabolic stability.
- Salt Forms : All listed analogs are dihydrochloride salts, enhancing aqueous solubility for in vitro studies.
- Aromatic vs.
Pharmacological and Functional Comparisons
Receptor Modulation
- LY2389575 : A negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors, demonstrating the impact of bulky substituents (bromopyrimidinyl, dichlorobenzyl) on receptor subtype selectivity . In contrast, the target compound’s simpler 4-fluorophenyl group may favor interactions with other CNS targets, such as sigma or dopamine receptors, as seen in BMY 14802 (σR ligand) .
Biological Activity
N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and pharmacokinetic data.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group. This structural configuration is significant as it may influence the compound's interaction with biological targets.
This compound is believed to exert its biological effects through interactions with various receptors and enzymes. The fluorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Anticancer Properties
Studies have indicated that derivatives of pyrrolidin-3-amine compounds exhibit anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation, such as the AXL signaling pathway associated with various cancers .
Table 1: Summary of Anticancer Activity Studies
Neuropharmacological Effects
Research has explored the neuropharmacological potential of pyrrolidine derivatives. These compounds may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .
Table 2: Neuropharmacological Activity
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound exhibits moderate bioavailability with rapid clearance rates in animal models.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | 2.5 hours |
| Bioavailability | ~50% |
| Clearance Rate | High |
Case Studies
- Efficacy in Animal Models : In a study involving NMRI mice, administration of this compound showed promising results in reducing tumor volumes compared to control groups . The compound was dosed via intraperitoneal injection at varying concentrations.
- Toxicity Assessment : Toxicological evaluations indicated that while efficacy was observed, higher doses led to significant toxicity, necessitating careful dose optimization for therapeutic applications .
Q & A
Basic: What are the standard synthetic protocols for N-(4-Fluorophenyl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine core and subsequent functionalization with a 4-fluorophenyl group. For example, a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–10°C) can introduce aldehyde intermediates, followed by reductive amination to form the amine backbone . Purification often employs chromatography or recrystallization to achieve >95% purity . Optimization includes adjusting pH (neutral to slightly basic) and reflux duration (8–12 hours) to minimize side products .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, such as conflicting enzyme inhibition results?
Answer:
Contradictions may arise from variations in assay conditions (e.g., buffer pH, co-factors) or structural analogs with differing substituents. To resolve discrepancies:
- Perform dose-response curves under standardized conditions (e.g., IC₅₀ assays with triplicate measurements).
- Use molecular docking simulations to compare binding modes with target enzymes, focusing on fluorophenyl interactions and pyrrolidine ring conformation .
- Validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding kinetics .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl integration at δ ~7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., 273.31 g/mol for C₁₄H₁₆FN₅) .
- X-ray Crystallography: For absolute stereochemical confirmation, particularly if chiral centers are present .
Advanced: How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
Answer:
The dihydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vivo studies. Comparative studies show:
- Solubility increases by ~10-fold in phosphate-buffered saline (PBS) at pH 7.4 .
- Bioavailability improvements in rodent models (e.g., 40% higher plasma AUC vs. free base) due to improved dissolution .
- Stability testing (e.g., thermal gravimetric analysis, TGA) confirms salt stability up to 150°C .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., POCl₃) .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and light .
Advanced: What strategies can be employed to study structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Analog Design: Synthesize derivatives with substituent variations (e.g., chloro, methyl groups) on the fluorophenyl or pyrrolidine moiety .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
- Biological Screening: Test analogs against a panel of targets (e.g., GPCRs, kinases) to correlate structural changes with activity .
Advanced: How can researchers address low reproducibility in synthetic yields across different batches?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- DoE (Design of Experiments): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
- Quality Control: Establish strict specifications for raw materials (e.g., amine purity >98%) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
